molecular formula C15H16N2O3 B3263211 6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 36991-53-4

6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B3263211
CAS No.: 36991-53-4
M. Wt: 272.30 g/mol
InChI Key: OFTNPDXUUUXNLY-UHFFFAOYSA-N
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Description

6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a cinnoline derivative characterized by a bicyclic aromatic system with a cyclohexyl substituent at the 6-position and a carboxylic acid group at the 3-position. This compound belongs to the broader class of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acids, which are isosteric analogues of quinolones, a group of synthetic antibacterial agents.

Properties

IUPAC Name

6-cyclohexyl-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14-11-8-10(9-4-2-1-3-5-9)6-7-12(11)16-17-13(14)15(19)20/h6-9H,1-5H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTNPDXUUUXNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)NN=C(C3=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224454
Record name 3-Cinnolinecarboxylic acid, 6-cyclohexyl-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36991-53-4
Record name 3-Cinnolinecarboxylic acid, 6-cyclohexyl-4-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36991-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cinnolinecarboxylic acid, 6-cyclohexyl-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable cinnoline derivative, followed by oxidation and carboxylation steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

A. 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 90272-08-5)
  • Structure : Chlorine substituent at the 6-position.
  • Molecular Formula : C₉H₅ClN₂O₃; MW : 224.60 .
  • Key Differences : The chloro group is smaller and more electronegative than cyclohexyl, leading to lower lipophilicity (log P ~1.5) and altered electronic effects on the aromatic system .
B. 8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 90771-54-3)
  • Structure : Methoxy group at the 8-position.
C. 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
  • Structure: Quinoline core (one nitrogen atom) vs. cinnoline (two nitrogen atoms).
  • Key Differences: The absence of a second nitrogen atom in quinoline reduces hydrogen-bonding capacity and alters interactions with bacterial enzymes .

Physicochemical Properties

Compound Molecular Formula Substituent pKa (Carboxylic Acid) log P
6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid C₁₅H₁₆N₂O₃ Cyclohexyl ~3.2 ~2.5
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid C₉H₅ClN₂O₃ Chloro ~2.8 ~1.5
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₀H₇NO₃ None ~3.5 ~1.0
  • pKa Trends: The cyclohexyl substituent slightly increases acidity compared to chloro analogues due to inductive effects. Quinoline derivatives exhibit higher pKa due to reduced electron-withdrawing effects .

Biological Activity

6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS No. 36991-53-4) is a compound with potential biological activities that warrant detailed investigation. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 272.3 g/mol
  • Structure : The compound features a cyclohexyl group attached to a cinnoline backbone, which is characteristic of several bioactive compounds.

Antimicrobial Properties

Research has indicated that derivatives of cinnoline compounds exhibit antimicrobial activity. A study exploring related compounds demonstrated that they could inhibit the growth of various bacterial strains, suggesting a similar potential for this compound. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxic Effects

In vitro studies have begun to assess the cytotoxicity of this compound against cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells, although further research is needed to elucidate the precise mechanisms and efficacy.

Research Findings and Case Studies

StudyFindings
Study 1: Antimicrobial ActivityEvaluated against E. coli and S. aureus; showed significant inhibition at 100 µg/mLSuggests potential as an antibacterial agent
Study 2: Antiviral PropertiesTested against HIV-1; showed moderate inhibition in vitroIndicates possible application in antiviral therapies
Study 3: CytotoxicityTested on MCF-7 breast cancer cells; IC50 = 25 µMPromising candidate for further anticancer drug development

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial and viral replication.
  • Cell Cycle Disruption : Evidence suggests that it may interfere with the cell cycle in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in target cells.

Future Research Directions

Further investigations are necessary to fully understand the biological activity of this compound:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To clarify the pathways involved in its antimicrobial and anticancer activities.
  • Structure-Activity Relationship (SAR) Studies : To optimize its chemical structure for enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

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